molecular formula C10H5F5O2 B1620539 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate CAS No. 53841-60-4

1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate

Cat. No.: B1620539
CAS No.: 53841-60-4
M. Wt: 252.14 g/mol
InChI Key: TYASJMIZETTWMA-UHFFFAOYSA-N
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Description

1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate is an organic compound that belongs to the class of fluoroaromatic compounds. It is characterized by the presence of a benzoate ester linked to a pentafluoropropene moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate typically involves the esterification of 1,1,3,3,3-pentafluoroprop-1-en-2-ol with benzoic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .

Industrial production methods may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins. It may serve as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with fluorinated motifs.

    Industry: It is used in the production of specialty chemicals, including polymers and surfactants, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorinated moiety enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a highly fluorinated propene moiety with a benzoate ester, providing a balance of stability and reactivity that is valuable in various scientific and industrial contexts .

Properties

IUPAC Name

1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5O2/c11-8(12)7(10(13,14)15)17-9(16)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYASJMIZETTWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(=C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382066
Record name 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53841-60-4
Record name 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluoroprop-1-en-2-yl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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